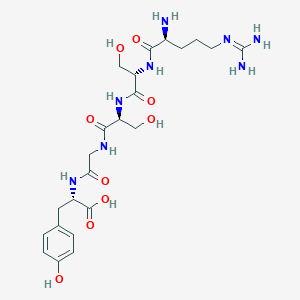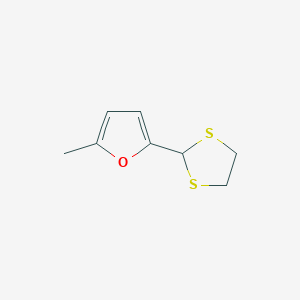
1,3-Dithiolane, 2-(5-methyl-2-furanyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dithiolane, 2-(5-methyl-2-furanyl)-: is an organosulfur compound characterized by a five-membered ring containing two sulfur atoms and a furan ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dithiolanes can be synthesized through the condensation of carbonyl compounds with 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the formation of a thioacetal intermediate, which then cyclizes to form the 1,3-dithiolane ring. Common catalysts used in this process include p-toluenesulfonic acid, iodine, and yttrium triflate .
Industrial Production Methods: Industrial production of 1,3-dithiolanes often involves similar synthetic routes but on a larger scale. The use of efficient and reusable catalysts, such as copper bis(dodecyl sulfate), has been reported to enhance the yield and selectivity of the reaction . Additionally, solvent-free methods and the use of environmentally friendly catalysts are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dithiolanes undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, osmium tetroxide, chromium trioxide.
Reducing Agents: Hydrogen gas with nickel or rhodium catalysts, zinc in hydrochloric acid, sodium in liquid ammonia.
Nucleophiles: Organolithium reagents, Grignard reagents.
Major Products: The major products formed from these reactions include oxidized or reduced derivatives of 1,3-dithiolane, as well as substituted dithiolanes with various functional groups .
Scientific Research Applications
Chemistry: 1,3-Dithiolanes are used as protective groups for carbonyl compounds in organic synthesis. They can be easily introduced and removed under mild conditions, making them valuable tools in multi-step synthetic processes .
Biology and Medicine: Their ability to form stable complexes with metal ions also makes them useful in biochemical studies .
Industry: In the industrial sector, 1,3-dithiolanes are used in the production of polymers and materials with unique properties. Their dynamic covalent nature allows for the design of self-healing materials and stimuli-responsive systems .
Mechanism of Action
The mechanism of action of 1,3-dithiolanes involves the formation of stable complexes with metal ions and the reversible opening of the dithiolane ring. This dynamic behavior is attributed to the moderate bond energy of the disulfide bonds, which allows for rapid exchange with thiols under mild conditions . The molecular targets and pathways involved in these processes include metal ion coordination and thiol-disulfide exchange reactions .
Comparison with Similar Compounds
1,3-Dithianes: Similar to 1,3-dithiolanes but with a six-membered ring containing two sulfur atoms.
1,2-Dithiolanes: Isomers of 1,3-dithiolanes with the sulfur atoms in adjacent positions.
Thioacetals: Compounds formed by the reaction of carbonyl compounds with thiols, similar to dithiolanes but without the cyclic structure.
Uniqueness: 1,3-Dithiolanes are unique due to their five-membered ring structure, which imparts distinct chemical properties compared to their six-membered counterparts (1,3-dithianes) and their isomers (1,2-dithiolanes). The ring strain in 1,3-dithiolanes makes them more reactive and suitable for dynamic covalent chemistry applications .
Properties
CAS No. |
850894-71-2 |
|---|---|
Molecular Formula |
C8H10OS2 |
Molecular Weight |
186.3 g/mol |
IUPAC Name |
2-(1,3-dithiolan-2-yl)-5-methylfuran |
InChI |
InChI=1S/C8H10OS2/c1-6-2-3-7(9-6)8-10-4-5-11-8/h2-3,8H,4-5H2,1H3 |
InChI Key |
CJZJVSWEISRWTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2SCCS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


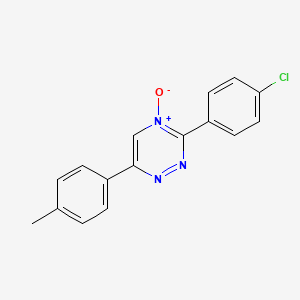
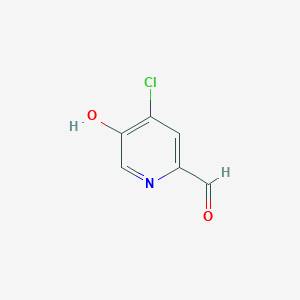
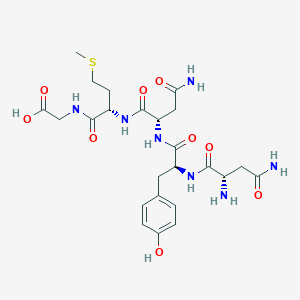
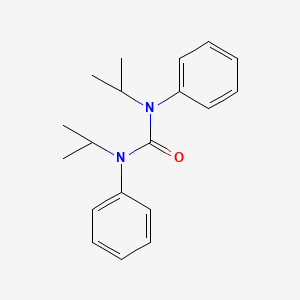
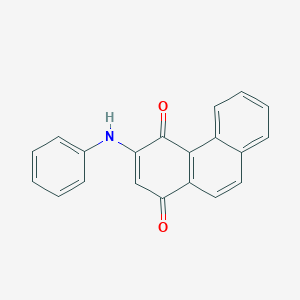
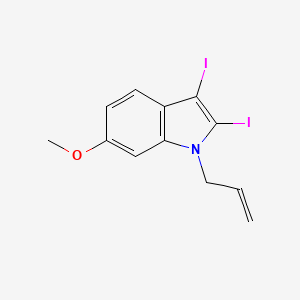
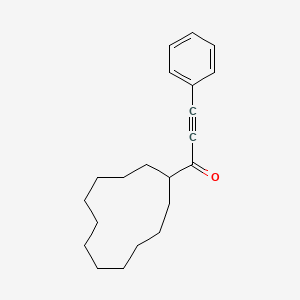
![(2S)-2-{1-[(2S)-1-Ethoxy-1-oxopentan-2-yl]hydrazinyl}propanoic acid](/img/structure/B14188902.png)
![Phosphonic acid, [[2-(6-amino-7H-purin-7-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B14188915.png)
methanone](/img/structure/B14188920.png)
![1,2-Diacetyl-4-[4-(dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B14188924.png)
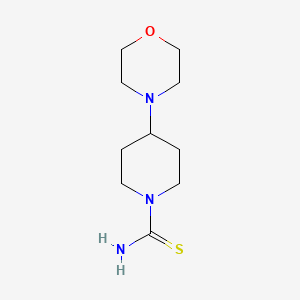
![4-[2-(4-Oxo-2-pentadecylcyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14188936.png)
